Aleuritic acid

Description

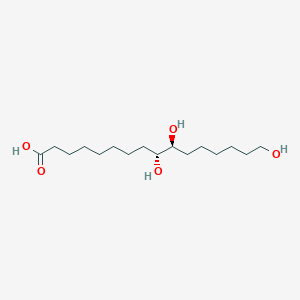

Structure

3D Structure

Properties

CAS No. |

533-87-9 |

|---|---|

Molecular Formula |

C16H32O5 |

Molecular Weight |

304.42 g/mol |

IUPAC Name |

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1 |

InChI Key |

MEHUJCGAYMDLEL-LSDHHAIUSA-N |

Isomeric SMILES |

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Other CAS No. |

533-87-9 |

physical_description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

Synonyms |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Aleuritic Acid

For Researchers, Scientists, and Drug Development Professionals

Aleuritic acid, systematically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid, is a trihydroxy fatty acid that stands as a pivotal raw material in the chemical industry. Primarily sourced from the hydrolysis of shellac, a natural resin secreted by the lac insect (Kerria lacca), this compound's unique trifunctional nature makes it a versatile precursor for the synthesis of a variety of high-value chemicals, including macrocyclic musks and bioactive molecules. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development applications.

Physical Properties

This compound is typically a white to slightly yellow or beige crystalline powder or granule.[1][2][3] Its physical characteristics are critical for its handling, processing, and formulation in various applications.

| Property | Value | References |

| Appearance | White to beige crystalline powder or granules | [1][2][3] |

| Odor | Odorless to none reported | [4][5] |

| Melting Point | 94-110 °C (Technical Grade), 100-101 °C (Purified) | [1][2][4][5] |

| Boiling Point | 365.24 °C (Rough Estimate) | [1][3] |

| Specific Gravity (20°C) | 1.114 | [4][6] |

| Density | 1.085 g/cm³ | [1][3] |

| pKa | 4.78 ± 0.10 (Predicted) | [1][3] |

Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis and formulations. It exhibits varied solubility across different solvents.

| Solvent | Solubility | References |

| Hot Water | Moderately soluble, crystallizes on cooling | [2][4][7][8] |

| Cold Water | Insoluble | [9] |

| Lower Alcohols (Methanol, Ethanol, Isopropyl Alcohol) | Soluble | [2][4][6][7][8][9] |

| Acetone | Soluble | [1][3][10] |

| Acetic Acid | Soluble | [1][3][10] |

| Chloroform | Slightly soluble (with heating) | [1][3] |

| DMSO | Slightly soluble / 60 mg/mL | [1][3][11][12][13] |

| Ethyl Acetate | Slightly soluble (with heating) | [1][3] |

| Ether | Insoluble | [9] |

| Petroleum Ether | Insoluble | [9] |

| Carbon Disulfide | Insoluble | [9] |

Chemical Properties and Identification

This compound's chemical identity is defined by its structure, containing three hydroxyl groups and a carboxylic acid function.[4][14] This structure dictates its reactivity and provides the basis for its use in further chemical synthesis.[14]

| Property | Value | References |

| Chemical Name | 9,10,16-Trihydroxyhexadecanoic acid | [4][5][6][14][15] |

| Synonyms | (±)-erythro-Aleuritic acid, Shellac Powder | [5][9][15] |

| Molecular Formula | C₁₆H₃₂O₅ | [1][14][16] |

| Molecular Weight | 304.42 g/mol | [1][14][16] |

| CAS Number | 533-87-9 | [1][5][14][15] |

| Acid Value | 168-185 | [7][8][10] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to testing laboratories, the following outlines the standard methodologies used to determine the key properties listed above.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point of a substance.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed into an aluminum DSC pan. An empty pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). The temperature program is set to ramp up at a controlled rate (e.g., 10 °C/min) through the expected melting range.

-

Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

-

Data Interpretation: The onset temperature of the peak is typically reported as the melting point. The peak maximum can also be noted. For this compound, a peak maximum around 100.18°C has been reported.[17]

Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique identifies the functional groups present in a molecule. For this compound, the FT-IR spectrum would show characteristic peaks for O-H stretching of the hydroxyl and carboxylic acid groups (around 3300 cm⁻¹ and a broad peak around 2642 cm⁻¹), C-H stretching of aliphatic chains (around 2927 and 2850 cm⁻¹), and C=O stretching of the carboxylic acid (around 1716 cm⁻¹).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the atoms.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound, the expected molecular weight is approximately 304.42 g/mol .[16] LC-MS data has shown a precursor ion [M+Na]⁺ at m/z 327.2133.[16]

Determination of Solubility

Solubility is determined by adding a known amount of this compound to a known volume of a specific solvent at a given temperature.

-

Procedure: An excess of this compound is added to a vial containing the solvent.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of this compound in the supernatant is then determined using an appropriate analytical method, such as gravimetric analysis (after solvent evaporation) or chromatography.

Visualizations

Workflow for Isolation of this compound from Shellac

This compound is primarily obtained from the saponification of shellac.[2][4][14] The following diagram illustrates the general workflow for its extraction and purification.

Caption: Workflow for the isolation of this compound from shellac.

Key Chemical Transformation: Synthesis of Macrocyclic Musks

This compound is a crucial starting material for the synthesis of macrocyclic musks like Ambrettolide, which are highly valued in the fragrance industry.[4][7][8]

Caption: Synthesis pathway of Ambrettolide from this compound.

References

- 1. 533-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound - UK Supplier, Retailer, Wholesaler & Distributor [afsuter.com]

- 3. This compound CAS#: 533-87-9 [m.chemicalbook.com]

- 4. jagdambalac.com [jagdambalac.com]

- 5. chemshel.com [chemshel.com]

- 6. This compound - CAMEO [cameo.mfa.org]

- 7. lexportex.in [lexportex.in]

- 8. This compound | PDF [slideshare.net]

- 9. foreverest.net [foreverest.net]

- 10. Chemshel [chemshel.com]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. This compound | 533-87-9 | FA29176 | Biosynth [biosynth.com]

- 15. rsshells.com [rsshells.com]

- 16. This compound | C16H32O5 | CID 7269316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Isolation and Discovery of Aleuritic Acid: A Technical Guide

An in-depth exploration of the history, experimental protocols, and quantitative analysis behind the extraction of a versatile natural compound.

Aleuritic acid, a prominent constituent of shellac, has a rich history intertwined with the development of natural product chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, detailed methodologies for its isolation, and a comparative analysis of quantitative data from various extraction protocols.

A Historical Perspective: Unveiling this compound

The journey of this compound's discovery began with the initial investigations into the composition of shellac, a natural resin secreted by the lac insect, Kerria lacca. The first successful isolation of this unique fatty acid is credited to Tschirch and Farmerz. Subsequent research by Nagel and coworkers was pivotal in elucidating its chemical structure as 9,10,16-trihydroxyhexadecanoic acid.[1] This foundational work laid the groundwork for future studies into its chemical properties and potential applications.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[2] It is moderately soluble in hot water and lower alcohols like methanol, ethanol, and isopropanol, and crystallizes upon cooling.[3][4] Its solubility extends to acetone and acetic acid in the cold, and upon warming, it dissolves in ethyl acetate, benzene, and chloroform.[2][3]

| Property | Value | Reference |

| Molecular Formula | C16H32O5 | |

| Molecular Weight | 304.42 g/mol | [3][5] |

| Melting Point | 90-101 °C (depending on purity) | [3] |

| Acid Value | 168-178 | [3] |

| Appearance | White powder or granules | [3] |

Experimental Protocols for Isolation

The primary method for obtaining this compound from its natural source, shellac (in the form of seedlac, shellac, or de-waxed shellac), is through alkaline hydrolysis, a process also known as saponification.[1] This process cleaves the ester bonds within the complex polyester structure of shellac, liberating this compound as a sodium salt. Subsequent acidification and purification steps yield the final product.

Traditional Saponification and Isolation

This method has been widely used and involves a straightforward hydrolysis followed by precipitation and purification.

Materials and Reagents:

-

Seedlac, Shellac, or De-waxed Shellac

-

Sodium Hydroxide (NaOH) solution (10-30% w/v)

-

Sulfuric Acid (H₂SO₄) solution (10% v/v)

-

Sodium Chloride (NaCl) solution (25% w/v)

-

Aqueous Ethanol or a mixture of Methanol/Isopropanol and Water (for recrystallization)

-

Activated Carbon (optional, for decolorization)

Procedure:

-

Saponification: 100 g of lac (seedlac, shellac, or de-waxed shellac) is added to 100 ml of a 10-30% sodium hydroxide solution with constant stirring. The mixture is boiled until the lac is completely saponified.[2] The saponification process can also be carried out at a temperature range of 70 to 110 °C for over 20 minutes.[6]

-

Precipitation of Sodium Aleuritate: The saponified mixture is allowed to stand at room temperature for at least 14-24 hours.[2][6] During this time, crystals of sodium aleuritate separate out. For a more complete precipitation, the solution can be salted out with a saturated sodium chloride solution.[6]

-

Filtration and Washing: The precipitated sodium aleuritate is collected by filtration, for instance, under reduced pressure. The collected solid is then washed with a 25% NaCl solution to remove excess alkali.[6]

-

Dissolution of Sodium Aleuritate: The crude sodium aleuritate is dissolved in boiling water.

-

Acidification: While the solution is still hot, it is acidified by adding 20-30 ml of 10% sulfuric acid.[2] This protonates the aleuritate salt, causing the free this compound to precipitate out of the solution.

-

Isolation of Crude this compound: The precipitated crude this compound is collected by filtration.

-

Purification by Recrystallization: The crude acid is purified by recrystallization. A common method involves dissolving the crude product in hot aqueous alcohol and allowing it to cool, which yields crystalline this compound.[2] Alternatively, recrystallization can be performed using a mixture of methanol or isopropanol and water, with an 80:20 water to alcohol ratio being reported as highly effective.[4][7] For further purification and to remove color, activated carbon can be used during recrystallization.[6]

-

Drying: The purified crystals of this compound are dried, for example, in a hot air oven at 45°C for 24 hours.[4]

Modified Extraction and Recrystallization for High Purity

A modified method has been developed to improve both the yield and purity of the final product, achieving over 99% purity.[8]

Key Modifications:

-

Controlled Saponification: The saponification is carried out at a lower temperature of 35°C for an extended period of eight days.

-

Salting-Out Mechanism: The use of a salting-out agent like NaCl is emphasized to enhance the precipitation of sodium aleuritate.

-

Polarity-Manipulated Recrystallization: A specific solvent system of water and methanol/isopropanol (80:20 ratio) is used for a single-step recrystallization that yields high-purity this compound with a high recovery rate.[4][7][8]

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the starting material and the extraction method employed.

Yield of this compound from Different Lac Sources

| Lac Source | NaOH Concentration | Yield (%) | Reference |

| Seedlac | 10% | 15.8 | [2] |

| Seedlac | 15% | 18.5 | [2] |

| Seedlac | 20% | 25.5 | [2] |

| Seedlac | 25% | 20.3 | [2] |

| Seedlac | 30% | 18.5 | [2] |

| Shellac | 20% | ~27.2 | |

| De-waxed Shellac | 20% | 28.7 |

Data indicates that a 20% NaOH solution provides the optimal concentration for maximizing the yield of this compound from various lac sources.

Purity and Yield from Different Isolation Methods

| Isolation Method | Starting Material | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Traditional Saponification | Shellac | 10-20 | 70-94 | - | [8] |

| Modified Extraction | Fresh Resins | 17-18 | >99 | 100 | [8] |

| Saponification at 80°C (96h) | Seedlac | 24.64-25.16 | 98.85-99.43 | - | [9] |

| Method with Saturated Salt Solution | Lac | 10-20 | - | 99.5-100.5 | [6] |

Visualizing the Process

Workflow for this compound Isolation and Purification

Caption: Workflow of this compound Isolation.

Chemical Structure of this compound

References

- 1. This compound | 533-87-9 | FA29176 | Biosynth [biosynth.com]

- 2. cdn.most.gov.bd [cdn.most.gov.bd]

- 3. lexportex.in [lexportex.in]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C16H32O5 | CID 7269316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1031704C - Made method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Extraction and Characterization of Natural this compound [nldxb.njfu.edu.cn]

The Aleuritic Acid Biosynthesis Pathway in Lac Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, a major component of lac resin produced by lac insects (family Kerriidae), is a valuable trihydroxy fatty acid with diverse industrial applications, including in the synthesis of fragrances, pharmaceuticals, and biopolymers. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and for potential biotechnological applications. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthesis pathway in lac insects, focusing on the core metabolic steps, key enzymes, and associated genes. It also presents available quantitative data and detailed experimental protocols relevant to the study of this pathway.

This compound Biosynthesis Pathway

The biosynthesis of this compound in lac insects is a multi-step process that originates from the general fatty acid synthesis pathway. The proposed pathway begins with the precursor molecule acetyl-CoA and culminates in the hydroxylation of a 16-carbon fatty acid.[1][2][3]

The key stages of the pathway are:

-

Fatty Acid Synthesis : Acetyl-CoA is the fundamental building block for the synthesis of fatty acids.[1][4][5] Through a series of condensation reactions catalyzed by fatty acid synthase (FAS), a 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid), is produced.[2][5]

-

Hydroxylation : The synthesized hexadecanoic acid undergoes a series of hydroxylation reactions to form this compound (9,10,16-trihydroxyhexadecanoic acid).[2] This critical step is believed to be catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups at the C9, C10, and C16 positions of the fatty acid chain.[1][2][6] The process is thought to be NADPH-dependent.[2]

Several genes have been identified and implicated in this pathway through transcriptomic and genomic analyses of lac insects, particularly Kerria lacca and Kerria chinensis.[2][7][8] These include genes encoding for fatty acid synthase, acyl-CoA desaturases, and various cytochrome P450 enzymes.[2][8][9]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in lac insects.

Quantitative Data

The content of this compound can vary significantly depending on the lac insect species, their host plant, and environmental conditions. The following table summarizes the available data on the extractable this compound content from different lac insect species.

| Lac Insect Species | Host Plant | Strain | Season | This compound Content (%) | Reference |

| Kerria chinensis | Flemingia macrophylla | Kusumi | Jethwi (Summer) | 28 | [10][11] |

| Kerria sharda | Not Specified | Not Specified | Not Specified | 13 | [10][11] |

| Kerria lacca | Not Specified | Rangeeni | Katki (Rainy) | 21 | [11] |

| Kerria lacca | Butea monosperma | Rangeeni | Baisakhi (Summer) | 20 | [11] |

| Kerria lacca | Ziziphus mauritiana | Rangeeni | Baisakhi (Summer) | 19 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Transcriptome Analysis using RNA-Seq

This protocol outlines the steps for analyzing the transcriptome of lac insects to identify genes involved in this compound biosynthesis.

1.1. RNA Isolation:

-

Collect lac insects at different developmental stages (e.g., larva, adult female) or from different tissues (e.g., resin glands, fat body).

-

Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. A RIN (RNA Integrity Number) value > 7.0 is recommended.[12]

1.2. Library Preparation and Sequencing:

-

Prepare cDNA libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq, HiSeq). A minimum of 30 million aligned reads per sample is recommended.[13]

1.3. Bioinformatic Analysis:

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

-

Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.

-

De novo Assembly (for non-model organisms): Assemble the trimmed reads into transcripts using Trinity.

-

Read Mapping (for organisms with a reference genome): Align the trimmed reads to the reference genome using HISAT2 or STAR.

-

Transcript Quantification: Estimate transcript abundance using RSEM or Kallisto.

-

Differential Gene Expression Analysis: Identify differentially expressed genes between different conditions (e.g., high vs. low resin-producing stages) using DESeq2 or edgeR.

-

Functional Annotation: Annotate the differentially expressed genes using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify genes potentially involved in fatty acid metabolism and hydroxylation.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes how to validate the expression levels of candidate genes identified from transcriptome analysis.

2.1. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers.

2.2. Primer Design:

-

Design gene-specific primers for the target genes and a reference gene (e.g., 18S rRNA, β-actin) using software like Primer3. Primers should be 18-24 bp long with a GC content of 40-60%.

2.3. qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems). A typical reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted)

-

6 µL Nuclease-free water

-

-

Perform the qPCR on a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 1 min

-

-

-

Include a melt curve analysis to check for primer-dimer formation and non-specific amplification.

2.4. Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[4]

Cytochrome P450 Activity Assay

This protocol provides a method to measure the general activity of cytochrome P450 enzymes in lac insect tissues.

3.1. Enzyme Preparation:

-

Homogenize lac insect tissues (e.g., fat body, midgut) in a cold phosphate buffer (0.1 M, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 15 min at 4°C to remove cell debris.

-

Collect the supernatant containing the microsomal fraction for the enzyme assay. Determine the protein concentration of the supernatant using a Bradford or BCA assay.

3.2. Assay Reaction:

-

The assay is based on the oxidation of a substrate, 3,3',5,5'-tetramethylbenzidine (TMBZ), in the presence of H2O2, which produces a colored product.[5]

-

In a 96-well microplate, add the following to each well:

-

20 µL of enzyme extract

-

80 µL of 0.25 M sodium acetate buffer (pH 5.0)

-

200 µL of TMBZ solution (dissolved in methanol and diluted in sodium acetate buffer)

-

25 µL of 3% H2O2 to initiate the reaction

-

-

Incubate the plate at room temperature for 30-60 minutes.

3.3. Measurement and Analysis:

-

Measure the absorbance of the product at 620 nm using a microplate reader.

-

Create a standard curve using known concentrations of cytochrome c to quantify the P450 activity, expressed as pmol of cytochrome c equivalent per mg of protein per minute.

Suppression Subtractive Hybridization (SSH)

SSH is a powerful technique to identify differentially expressed genes between two samples (e.g., high and low resin-secreting lac insects).

4.1. cDNA Synthesis:

-

Isolate high-quality mRNA from the "tester" (sample with the target gene) and "driver" (reference sample) lac insect populations.

-

Synthesize double-stranded cDNA from the mRNA using a cDNA synthesis kit.

4.2. Restriction Digestion and Adapter Ligation:

-

Digest both tester and driver cDNA with a four-base cutting restriction enzyme (e.g., RsaI) to create blunt-ended fragments.

-

Ligate two different adapters (Adapter 1 and Adapter 2R) to two separate aliquots of the tester cDNA.

4.3. Hybridization:

-

First Hybridization: Hybridize the adapter-ligated tester cDNAs with an excess of driver cDNA. This enriches for differentially expressed sequences.

-

Second Hybridization: Mix the two first-hybridization samples together with fresh denatured driver cDNA and allow them to hybridize again. This further enriches for the target sequences and creates hybrid molecules with different adapters at each end.

4.4. PCR Amplification:

-

Selectively amplify the differentially expressed genes using PCR with primers specific to the adapters. Only the tester-tester hybrids will be amplified exponentially.

4.5. Cloning and Analysis:

-

Clone the resulting PCR products into a suitable vector to create a subtracted cDNA library.

-

Sequence the clones and perform bioinformatic analysis to identify the genes.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in lac insects is a complex process involving fatty acid synthesis and subsequent hydroxylation by cytochrome P450 enzymes. While the general pathway has been outlined, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway in more detail, ultimately contributing to the development of strategies for enhanced this compound production. The quantitative data highlights the significant impact of genetic and environmental factors on the yield of this valuable biopolymer.

References

- 1. Suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agrimagazine.in [agrimagazine.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insecticide resistance and cytochrome-P450 activation in unfed and blood-fed laboratory and field populations of Culex pipiens pallens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of genes related to resin biosynthesis in the Indian lac insect, Kerria lacca (Hemiptera: Tachardiidae) | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]

- 7. Potential Pathways and Genes Involved in Lac Synthesis and Secretion in Kerria chinensis (Hemiptera: Kerriidae) Based on Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. demo8.purnank.co.in [demo8.purnank.co.in]

- 11. researchgate.net [researchgate.net]

- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encodeproject.org [encodeproject.org]

In-Depth Technical Guide: Solubility of Aleuritic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aleuritic acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who utilize this compound in their work. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the experimental process.

Introduction to this compound

This compound, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca).[1] Constituting about 35% of shellac, this long-chain fatty acid is characterized by the presence of three hydroxyl groups, which significantly influence its chemical properties and solubility.[1] Its unique structure makes it a valuable precursor in the synthesis of fragrances, pharmaceuticals, and biomaterials. A thorough understanding of its solubility in different organic solvents is crucial for its extraction, purification, and application in various chemical processes.

Solubility of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute (this compound) and the solvent, as well as on temperature and pressure. The presence of both a long hydrocarbon chain and polar hydroxyl groups gives this compound an amphiphilic character, leading to varied solubility in different types of organic solvents.

Qualitative Solubility

This compound exhibits a range of solubilities in common organic solvents. Generally, it is soluble in polar organic solvents and has limited solubility in nonpolar solvents. The following table summarizes the qualitative solubility of this compound based on available literature.

| Solvent Category | Solvent | Solubility |

| Alcohols | Methanol | Soluble[2][3][4][5] |

| Ethanol | Soluble[2][3][4][5] | |

| Isopropyl Alcohol | Soluble[2][3][4][5] | |

| Ketones | Acetone | Soluble[6][7] |

| Acids | Acetic Acid | Soluble[6][7] |

| Esters | Ethyl Acetate | Soluble on warming[6] |

| Aromatic Hydrocarbons | Benzene | Soluble on warming[6] |

| Chlorinated Solvents | Chloroform | Soluble on warming[6] |

| Ethers | Ether | Insoluble[2] |

| Petroleum Ether | Insoluble[2] | |

| Other | Dimethyl Sulfoxide (DMSO) | Soluble[8] |

| Hot Water | Moderately Soluble[9] | |

| Cold Water | Insoluble[2] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, some specific data points have been reported.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL[8][10] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 22.5 mg/mL (Sonication recommended)[11] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 mg/mL (Sonication recommended)[11] |

Note: The discrepancy in the reported solubility of this compound in DMSO may be due to differences in the experimental conditions, such as temperature, purity of the this compound, and the method of dissolution (e.g., with or without sonication).

Due to the limited availability of comprehensive quantitative data, it is recommended that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[12][13] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials with caps

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Collection:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a specific volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Immediately cap the vial to prevent solvent evaporation and record the total weight of the vial and the collected saturated solution.

-

Remove the cap and place the vial in a drying oven set to a temperature that will facilitate the evaporation of the solvent without degrading the this compound. A vacuum desiccator can also be used for heat-sensitive solvents.

-

Continue drying until a constant weight of the vial containing the dried this compound is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the collected saturated solution by subtracting the weight of the empty vial from the total weight.

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final constant weight.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Solubility (g / 100 g solvent) = (Mass of dissolved this compound / (Mass of saturated solution - Mass of dissolved this compound)) * 100

Solubility (g / 100 mL solvent) = (Mass of dissolved this compound / Volume of solvent) * 100

(Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various organic solvents. While qualitative data indicates good solubility in polar organic solvents, there is a notable lack of comprehensive quantitative data in the public domain. The provided detailed experimental protocol for the gravimetric method offers a reliable means for researchers to determine the solubility of this compound in their specific systems of interest. The accompanying workflow diagram visually outlines this experimental process. Further research to establish a comprehensive, temperature-dependent solubility profile of this compound in a wider range of organic solvents would be highly beneficial for the scientific and industrial communities that utilize this versatile natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. covalo.com [covalo.com]

- 4. foreverest.net [foreverest.net]

- 5. foreverest.net [foreverest.net]

- 6. hlaromatics.com [hlaromatics.com]

- 7. This compound CAS#: 533-87-9 [m.chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. jagdambalac.com [jagdambalac.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to Early Methods for the Extraction of Aleuritic Acid from Shellac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the female lac bug, Kerria lacca.[1][2] Constituting approximately 30-35% of shellac, this polyhydroxy aliphatic acid has long been a valuable starting material in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[1][3] This technical guide provides a comprehensive overview of the early methods for the extraction and purification of this compound from shellac and its precursor, seedlac. The methodologies detailed herein are based on foundational chemical principles and experimental protocols developed and optimized during the early to mid-20th century.

Core Chemical Principle: Alkaline Hydrolysis (Saponification)

The primary method for liberating this compound from the complex polyester matrix of shellac is through alkaline hydrolysis, a process also known as saponification.[4][5] Shellac is a natural polymer composed of inter-esters of various hydroxy acids.[6] Treatment with a strong alkali, typically sodium hydroxide (NaOH), cleaves these ester linkages, releasing the constituent acids as their corresponding sodium salts.[4] this compound, upon liberation, forms sodium aleuritate, which is sparingly soluble in the alkaline solution and can be precipitated.[1][5] Subsequent acidification of the isolated sodium aleuritate regenerates the free this compound, which can then be purified.[1]

Experimental Protocols

The following protocols are synthesized from various early to mid-20th-century scientific literature and represent common methodologies for the extraction of this compound from shellac and seedlac.

Method 1: Extraction from Seedlac with Varying NaOH Concentrations

This method, adapted from studies investigating the optimization of alkali concentration, provides a robust protocol for the isolation of this compound.[1][7]

Materials:

-

Seedlac

-

Sodium hydroxide (NaOH) solution (10%, 15%, 20%, 25%, 30% w/v)

-

Sodium chloride (NaCl) solution (25% w/v)

-

Sulphuric acid (H₂SO₄) solution (10% v/v)

-

Aqueous ethanol for crystallization

-

Distilled water

Procedure:

-

Saponification: In a suitable reaction vessel, 100 g of seedlac is added to 100 mL of a selected concentration of NaOH solution (10%, 15%, 20%, 25%, or 30%). The mixture is stirred constantly and brought to a boil. Boiling is continued until the lac is completely saponified. The mixture is then allowed to stand at room temperature for 24 hours, during which time sodium aleuritate begins to crystallize.[1]

-

Filtration and Washing: To facilitate filtration, 100 mL of a 25% NaOH solution is added to the mixture. The precipitate of sodium aleuritate is then collected by filtration through a Büchner funnel, using sand as a filter aid. The collected residue is washed with a 25% NaCl solution to remove excess alkali and other soluble impurities.[1]

-

Purification of Sodium Aleuritate: The crude sodium aleuritate is dissolved in 100 mL of boiling water and filtered under suction while hot to remove any insoluble impurities.[1]

-

Acidification: The hot filtrate containing the purified sodium aleuritate is then acidified with 20-30 mL of 10% H₂SO₄. This causes the precipitation of crude this compound, while other more soluble acids remain in solution.[1]

-

Isolation and Purification of this compound: The precipitated this compound is collected by filtration. The crude product is then purified by crystallization from aqueous alcohol to yield a white, crystalline solid.[1]

Method 2: High-Temperature Saponification for Rapid Extraction

This method emphasizes a shorter reaction time through the use of higher temperatures.[4]

Materials:

-

Shellac

-

Sodium hydroxide (NaOH) solution (20% w/w)

-

Saturated sodium chloride (NaCl) solution

-

Sulphuric acid (H₂SO₄) solution (15-20% w/w)

-

Activated carbon

-

Ethanol (20-40% v/v) for recrystallization

Procedure:

-

Saponification: Shellac is saponified in a 20% (w/w) sodium hydroxide solution at a temperature between 70-110°C for a minimum of 20 minutes, or until saponification is complete.[4]

-

Salting Out: The saponified liquid is treated with a saturated salt solution and allowed to stand for over 14 hours at room temperature to precipitate the sodium aleuritate.[4]

-

Isolation of Sodium Aleuritate: The precipitated sodium aleuritate is separated by filtration under reduced pressure.[4]

-

Acidification: The collected sodium aleuritate is dissolved in boiling water. While still hot, the solution is acidified with a 15-20% (w/w) sulphuric acid solution to precipitate crude this compound.[4]

-

Recrystallization: The crude this compound is directly recrystallized using activated carbon and 20-40% (v/v) ethanol to obtain a high-quality, white crystalline product.[4]

Data Presentation

The following tables summarize the quantitative data extracted from historical and analytical studies on the extraction of this compound.

Table 1: Effect of Sodium Hydroxide Concentration on the Yield of this compound from Various Lac Sources [1][7]

| Starting Material | NaOH Concentration (%) | Yield of this compound (%) |

| Seedlac | 10 | 15.8 |

| 15 | 18.5 | |

| 20 | 25.5 | |

| 25 | 20.3 | |

| 30 | 18.5 | |

| Shellac | 20 | 27.2 |

| Dewaxed Shellac | 20 | 28.7 |

Data indicates that a 20% NaOH concentration provides the optimal yield for all tested starting materials.

Table 2: Comparison of Early Extraction Method Parameters and Outcomes

| Parameter | Method 1 (Optimized Alkali)[1] | Method 2 (High Temp.)[4] | Other Early Methods[8][9][10] |

| Starting Material | Seedlac, Shellac, Dewaxed Shellac | Shellac | Seedlac, Shellac |

| NaOH Concentration | 10-30% (20% optimal) | 20% (w/w) | Typically around 20-25% |

| Saponification Time | ~24 hours (including standing) | >20 minutes | 10-15 days (at room temp) to 96 hours (at 80°C) |

| Saponification Temp. | Boiling | 70-110°C | Room temperature to 80°C |

| Acid for Precipitation | 10% H₂SO₄ | 15-20% H₂SO₄ | Sulphuric or Hydrochloric Acid |

| Reported Yield (%) | 25.5 - 28.7 | 10 - 20 | 10 - 25.16 |

| Reported Purity (%) | Not specified, crystalline product | 98.20 (after recrystallization) | 70-94 (crude), >98 (purified) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described extraction methods.

Caption: Optimized alkali extraction workflow for this compound.

Caption: High-temperature extraction workflow for this compound.

Conclusion

The early methods for the extraction of this compound from shellac primarily relied on the robust and effective technique of alkaline hydrolysis. Through systematic investigation, early 20th-century chemists optimized parameters such as alkali concentration, temperature, and reaction time to achieve respectable yields and purity. While more modern techniques may offer improvements in efficiency and environmental impact, these foundational methods established the essential chemical principles for isolating this valuable natural product. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in natural product chemistry and drug development, providing a historical and technical context for the production of this compound.

References

- 1. cdn.most.gov.bd [cdn.most.gov.bd]

- 2. researchgate.net [researchgate.net]

- 3. WO2009130599A2 - Bleached shellac and method for preparing same - Google Patents [patents.google.com]

- 4. CN1031704C - Made method of this compound - Google Patents [patents.google.com]

- 5. An Improved process for the recovery of this compound from the seedlac | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. rulrepository.ru.ac.bd [rulrepository.ru.ac.bd]

Aleuritic Acid: A Comprehensive Technical Guide to its Natural Sources and Botanical Origin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aleuritic acid, chemically known as (9R,10S)-9,10,16-trihydroxyhexadecanoic acid, is a versatile polyhydroxy fatty acid with significant applications in the fragrance, pharmaceutical, and polymer industries.[1][2][3] Its unique trifunctional nature, possessing two secondary hydroxyl groups and a terminal primary hydroxyl group along with a carboxylic acid function, makes it a valuable chiral starting material for the synthesis of a wide array of high-value compounds. This technical guide provides a detailed overview of the natural sources, botanical origin, extraction methodologies, and biosynthetic pathways of this compound.

Natural Sources and Botanical Origin

The primary and commercially viable natural source of this compound is shellac , a resinous secretion from the female lac insect, Kerria lacca (formerly Laccifer lacca).[2][4][5] These insects thrive on the sap of various host trees, primarily found in India, Thailand, and other parts of Southeast Asia. While the acid is a product of the insect's metabolism, the host tree plays a crucial role in the composition and quality of the resulting shellac.

The raw resin, known as sticklac, is harvested and processed to remove impurities like insect debris and wood particles, resulting in seedlac. Further refining of seedlac yields shellac. This compound is the major constituent of the hard resin fraction of shellac, comprising approximately 35% to 40% of its total weight.[1][6][7][8][9]

Table 1: Quantitative Analysis of this compound in Shellac and its Derivatives

| Source Material | Typical this compound Content (%) | Reference(s) |

| Shellac | 35 - 40 | [1][6][7][8][9] |

| Seedlac (raw material for shellac) | Varies, but is the direct precursor | [10][11][12][13][14] |

| Traditional Extraction Yield from Seedlac | 10 - 20 | [10][11] |

| Improved Extraction Yield from Seedlac | up to 86 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in the lac insect, Kerria lacca, is intrinsically linked to the fatty acid synthesis pathway.[2][15] The proposed biosynthetic route commences with acetyl-CoA, which undergoes chain elongation via fatty acid synthase (FAS) enzymes to produce a C16 fatty acid backbone, likely palmitic acid or its unsaturated precursor.[15][16]

It is hypothesized that the key step in the formation of this compound involves a series of hydroxylation reactions on this C16 fatty acid chain.[2][17] Evidence suggests the involvement of cytochrome P450-mediated monooxygenase enzymes, which are known to catalyze such hydroxylation reactions in various biological systems.[2][17] This process is thought to introduce the hydroxyl groups at the C-9, C-10, and C-16 positions, leading to the final structure of this compound.

Experimental Protocols

The extraction and isolation of this compound from shellac or seedlac is primarily achieved through alkaline hydrolysis, which cleaves the ester linkages in the polymeric resin structure.[3][18]

Standard Laboratory-Scale Extraction and Purification of this compound

This protocol outlines a typical procedure for isolating this compound from seedlac.

Materials:

-

Seedlac

-

Sodium hydroxide (NaOH) solution (10-20% w/v)

-

Sulfuric acid (H₂SO₄) solution (10% v/v)

-

Activated charcoal

-

Ethanol or Methanol

-

Distilled water

-

Filter paper

-

Beakers, flasks, and other standard laboratory glassware

-

Heating mantle and magnetic stirrer

-

Vacuum filtration apparatus

Methodology:

-

Alkaline Hydrolysis:

-

Dissolve 100 g of seedlac in 500 mL of 10% sodium hydroxide solution in a flask.

-

Heat the mixture to 90-100°C with constant stirring for 2-3 hours to ensure complete saponification. The solution will become dark and viscous.

-

-

Decolorization and Filtration:

-

To the hot solution, add 5-10 g of activated charcoal and continue stirring for 30 minutes to adsorb colored impurities.

-

Filter the hot solution through a Buchner funnel with a layer of celite or filter aid to remove the charcoal and other insoluble materials.

-

-

Precipitation of this compound:

-

Cool the filtrate to room temperature.

-

Slowly add 10% sulfuric acid to the filtrate with constant stirring until the pH of the solution reaches 3-4. This compound will precipitate as a pale yellow solid.

-

-

Isolation and Washing:

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with copious amounts of cold distilled water to remove any remaining salts and acid.

-

-

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

-

Add hot distilled water dropwise until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate the crystallization of pure this compound.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

-

Characterization of this compound

The purity and identity of the isolated this compound can be confirmed using various analytical techniques.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Results |

| Melting Point | Purity assessment | Pure this compound has a melting point of 100-102°C.[6] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to this compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for hydroxyl (-OH), carboxylic acid (C=O), and C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Resonances corresponding to the specific protons and carbons in the this compound molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of this compound (304.42 g/mol ).[19] |

Conclusion

This compound, a unique trihydroxy fatty acid, is a valuable natural product derived exclusively from shellac, a resin secreted by the lac insect Kerria lacca. Its biosynthesis is closely tied to the fatty acid metabolic pathway within the insect. The well-established methods of extraction and purification, primarily involving alkaline hydrolysis, allow for the isolation of high-purity this compound. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the natural origins, biosynthesis, and practical isolation of this important chemical building block, facilitating its broader application in scientific research and industrial synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agrimagazine.in [agrimagazine.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 533-87-9 | FA29176 | Biosynth [biosynth.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound - CAMEO [cameo.mfa.org]

- 7. Best Shellac this compound in India [parwatishellac.com]

- 8. This compound - UK Supplier, Retailer, Wholesaler & Distributor [afsuter.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Improved extraction and recrystallization of high-quality this compound from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]

- 12. cdn.most.gov.bd [cdn.most.gov.bd]

- 13. mdpi.com [mdpi.com]

- 14. An Improved process for the recovery of this compound from the seedlac | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 15. Potential Pathways and Genes Involved in Lac Synthesis and Secretion in Kerria chinensis (Hemiptera: Kerriidae) Based on Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound [benchchem.com]

- 18. foreverest.net [foreverest.net]

- 19. This compound | C16H32O5 | CID 7269316 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemistry of Aleuritic Acid: A Technical Guide for Researchers

Aleuritic acid, systematically known as (9,10,16-trihydroxyhexadecanoic acid), is a polyhydroxy fatty acid that constitutes a major component of shellac, a natural resin secreted by the lac insect (Kerria lacca)[1]. Its unique trifunctional nature, possessing two adjacent secondary hydroxyl groups and terminal primary hydroxyl and carboxylic acid groups, makes it a valuable chiron for the synthesis of macrocyclic lactones, fragrances, and pharmaceuticals[2][3]. A thorough understanding of its stereochemistry is critical for its application in stereoselective synthesis and for elucidating structure-activity relationships in drug development. This guide provides an in-depth analysis of the isomeric forms of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Stereochemistry and Isomeric Forms

This compound possesses two stereogenic centers at carbons C9 and C10. Consequently, four distinct stereoisomers are possible, existing as two pairs of enantiomers. These diastereomeric pairs are designated using the erythro and threo nomenclature, which describes the relative configuration of the substituents at the C9 and C10 positions.

-

Threo Isomers: In the threo configuration, the hydroxyl groups at C9 and C10 are on opposite sides when the carbon chain is depicted in a Fischer projection. Natural this compound, as isolated from shellac, possesses the threo configuration[2][4]. Although it contains chiral centers, the natural product is often obtained as a racemic mixture, designated as (±)-threo-Aleuritic acid, and is therefore optically inactive[4].

-

Erythro Isomers: In the erythro configuration, the hydroxyl groups at C9 and C10 are on the same side in a Fischer projection. The (±)-erythro-Aleuritic acid is the diastereomer of the natural form and can be produced synthetically[2].

The four stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) notation:

-

(9R,10R)-9,10,16-trihydroxyhexadecanoic acid [(-)-threo]

-

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid [(+)-threo]

-

(9R,10S)-9,10,16-trihydroxyhexadecanoic acid [(erythro)]

-

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid [(erythro)]

Logical Relationship of this compound Isomers

Caption: Isomeric classification of this compound.

Quantitative Physicochemical Data

The distinct spatial arrangement of the hydroxyl groups in the erythro and threo isomers results in different physical properties, such as melting point and optical activity. A summary of these properties is presented below.

| Isomeric Form | Configuration | Melting Point (°C) | Specific Rotation ([α]D) |

| (±)-erythro | (9R,10S) / (9S,10R) | 100-101[5][6] | 0° |

| erythro (alternate) | (9R,10S) / (9S,10R) | 125 | 0° |

| (±)-threo | (9R,10R) / (9S,10S) | 101.5-104 | 0° |

| (+)-threo | (9S,10S) | 102-103.5 | +24.65° to +27° |

| (-)-threo | (9R,10R) | 102-104 | -24.45° to -30° |

Note: Specific rotation values are reported from older literature and may vary based on solvent and concentration. The discrepancy in melting points for the erythro isomer may be due to differences in purity or crystalline form.

Experimental Protocols

Synthesis of (±)-erythro and (±)-threo this compound

The synthesis of both diastereomers starts from a common precursor, cis-16-hydroxy-9-hexadecenoic acid, which is obtained from the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid, followed by semi-hydrogenation[7]. The stereochemistry of the final product is determined by the method of dihydroxylation of the double bond[2][7].

Synthetic Workflow for this compound Diastereomers

Caption: Stereoselective synthesis of this compound diastereomers.

Protocol 3.1.1: Synthesis of (±)-erythro-Aleuritic Acid (via cis-Hydroxylation)

This protocol is adapted from the established method of converting an alkene to a cis-diol using potassium permanganate.

-

Preparation: Dissolve cis-16-hydroxy-9-hexadecenoic acid in a suitable aqueous alkaline solution (e.g., dilute NaOH) and cool the mixture to 0-5°C in an ice bath with vigorous stirring.

-

Hydroxylation: Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) dropwise to the stirred mixture. Maintain the temperature below 10°C. The purple color of the permanganate should disappear as it reacts. Continue addition until a faint persistent pink color is observed.

-

Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple/brown manganese dioxide precipitate is reduced and the solution becomes colorless.

-

Acidification: Acidify the cold mixture with dilute hydrochloric acid (HCl). The erythro-Aleuritic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from aqueous ethanol or ethyl acetate to yield pure (±)-erythro-Aleuritic acid.

Protocol 3.1.2: Synthesis of (±)-threo-Aleuritic Acid (via trans-Hydroxylation)

This protocol involves epoxidation followed by acid-catalyzed ring-opening to yield the trans-diol.

-

Epoxidation: Dissolve cis-16-hydroxy-9-hexadecenoic acid in a suitable solvent like dichloromethane (DCM). Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude epoxide.

-

Hydrolysis: Dissolve the crude epoxide in a mixture of acetone and water. Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) and stir the mixture. The hydrolysis of the epoxide yields the threo-diol.

-

Isolation and Purification: Neutralize the acid catalyst and remove the organic solvent. Extract the product with a suitable organic solvent like ethyl acetate. Wash, dry, and concentrate the organic extracts. Purify the resulting crude product by column chromatography or recrystallization to obtain pure (±)-threo-Aleuritic acid.

Isolation of (±)-threo-Aleuritic Acid from Shellac

The natural threo isomer is isolated from seedlac or shellac via alkaline hydrolysis (saponification).

-

Saponification: Add shellac or seedlac (100 g) to a 20% (w/w) sodium hydroxide solution (e.g., 100 mL) with constant stirring. Heat the mixture (70-110°C) until the lac is completely saponified (typically >20 minutes).

-

Salting Out: Allow the mixture to cool. Salt out the sodium aleuritate by adding a saturated sodium chloride solution. Let the mixture stand for at least 14 hours at room temperature to allow the salt to crystallize.

-

Filtration: Separate the precipitated sodium aleuritate by vacuum filtration and wash the crystals with a common-salt solution to remove excess alkali.

-

Acidification: Dissolve the crude sodium aleuritate in boiling water. While the solution is still hot, acidify it with 10% sulfuric acid (H₂SO₄) or 15-20% hydrochloric acid (HCl). The free this compound will precipitate out of the solution.

-

Purification: Collect the crude acid by filtration. Purify the product by recrystallization from aqueous alcohol (e.g., 20-40% ethanol), often with the addition of activated carbon for decolorization, to yield white crystals of (±)-threo-Aleuritic acid.

Optical Resolution of (±)-threo-Aleuritic Acid

The racemic threo mixture can be resolved into its constituent enantiomers by fractional crystallization using a chiral resolving agent, such as (-)-brucine[8].

-

Diastereomeric Salt Formation: Dissolve (±)-threo-Aleuritic acid (8 g) and (-)-brucine (15 g) in aqueous acetone (33% v/v, 50 mL) and reflux for 30 minutes[8].

-

Crystallization: Cool the solution to room temperature and then maintain at 0-5°C for 9-10 days to allow the (+)-Aleuritic acid-(-)-brucine salt to crystallize[8].

-

Isolation of Salt: Filter the crystals and purify them by recrystallization from aqueous acetone to obtain the pure diastereomeric salt[8].

-

Liberation of (+)-Enantiomer: Reflux the purified salt (5.5 g) with 2 N HCl (50 mL) to decompose the salt and precipitate the crude (+)-Aleuritic acid[8].

-

Final Purification: Collect the crude (+)-enantiomer and recrystallize from ethyl acetate to yield the pure (+)-threo-Aleuritic acid[8]. The (-)-enantiomer can be recovered from the mother liquor from the initial crystallization step.

This guide provides a foundational framework for understanding and working with the stereoisomers of this compound. The provided data and protocols are intended to support further research and development in the fields of synthetic chemistry, perfumery, and pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. This compound | 533-87-9 [chemicalbook.com]

- 6. 533-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and some reactions of (±)-aleuritic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

Aleuritic Acid: A Comprehensive Technical Guide to its Role as a Primary Constituent of Lac Resin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleuritic acid, a trihydroxy fatty acid, stands as the principal monomeric component of lac resin, a natural thermoplastic secreted by the insect Kerria lacca. Constituting a significant portion of the resin's composition, this compound's unique chemical structure, possessing three hydroxyl groups and a terminal carboxylic acid, imparts valuable properties that have led to its extensive use in the perfumery, cosmetics, and pharmaceutical industries. This technical guide provides an in-depth exploration of this compound, covering its chemical and physical properties, detailed experimental protocols for its extraction, purification, and analysis, and its application as a versatile starting material for the synthesis of high-value compounds. Furthermore, this guide delves into the potential of this compound in the development of novel biodegradable polymers for advanced drug delivery systems, offering a comprehensive resource for researchers and professionals in the field.

Introduction to this compound and Lac Resin

Lac resin, commonly known as shellac, is a complex mixture of aliphatic and alicyclic acids that form a natural polyester. The primary aliphatic constituent is this compound, chemically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid. Its presence in lac resin ranges from 20% to as high as 40%, depending on the species of the lac insect and the host plant[1][2]. The unique polyhydroxy nature of this compound makes it a valuable and versatile biomolecule.

Quantitative Composition and Physicochemical Properties

The composition of lac resin can vary based on its processing stage, from the raw sticklac to the refined shellac. The table below summarizes the typical composition of different forms of lac resin.

Table 1: Typical Composition of Various Lac Resin Forms

| Component | Sticklac (%) | Seedlac (%) | Shellac (%) |

| Resin | 70-80 | ~82 | ~88 |

| Dye | 4-8 | ~2.5 | ~1.5 |

| Wax | 6-7 | 3-5 | - |

| Impurities | Balance | Balance | Balance |

Source: Adapted from various sources.

This compound itself possesses distinct physicochemical properties that are crucial for its application and synthesis of derivatives.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₃₂O₅ |

| Molecular Weight | 304.42 g/mol [3] |

| Melting Point | 100-101 °C[4] |

| Appearance | White to beige crystalline powder |

| Solubility | Soluble in hot water, alcohol, acetic acid, and acetone[4] |

| CAS Number | 533-87-9[5] |

Experimental Protocols

Extraction of this compound from Lac Resin (Improved Method)

This protocol is an improved method that combines alkaline hydrolysis with a salting-out mechanism, resulting in a higher yield and purity of this compound compared to traditional methods[6][7].

Methodology:

-

Saponification:

-

Suspend 100g of seedlac in 500 mL of 10% (w/v) sodium hydroxide solution.

-

Stir the mixture at room temperature for 48-72 hours until the lac resin is completely saponified.

-

-

Salting-Out:

-

To the saponified solution, add sodium chloride until saturation to precipitate the sodium aleuritate.

-

Filter the precipitate and wash with a saturated brine solution to remove impurities and lac dye.

-

-

Acidification:

-

Dissolve the sodium aleuritate precipitate in a minimum amount of hot water.

-

Acidify the solution to a pH of 2-3 with 10% sulfuric acid to precipitate the crude this compound.

-

Filter the crude this compound and wash with cold water until the washings are neutral.

-

-

Drying:

-

Dry the crude this compound in a vacuum oven at 50-60°C.

-

Purification of this compound by Recrystallization

This method provides a high recovery of pure this compound crystals.

Methodology:

-

Dissolution:

-

Dissolve 10g of crude this compound in a minimal amount of boiling 80:20 (v/v) water:isopropanol or water:methanol solution[8].

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

-

Filtration and Washing:

-

Filter the recrystallized this compound using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

-

Drying:

-

Dry the pure this compound crystals in a vacuum oven at 50°C.

-

Analysis of this compound Purity by HPLC

This protocol outlines the conditions for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Chromatographic System: HPLC equipped with a Refractive Index Detector (RID).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

-

Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity of the sample.

Synthesis of High-Value Derivatives from this compound

This compound serves as a key starting material for the synthesis of various commercially important compounds, particularly macrocyclic musks used in the fragrance industry.

Synthesis of Ambrettolide

Ambrettolide, a macrocyclic lactone with a strong musk odor, can be synthesized from this compound.

Methodology:

-

Protection of Hydroxyl Groups: The vicinal diol of this compound is protected, for example, by forming an acetonide.

-

Oxidative Cleavage: The protected this compound is subjected to oxidative cleavage (e.g., using potassium permanganate) to yield a shorter chain dicarboxylic acid derivative.

-

Reduction and Deprotection: The carboxyl group is selectively reduced to a primary alcohol, followed by deprotection of the vicinal diols.

-

Halogenation: The terminal hydroxyl group is converted to a halide (e.g., bromide or iodide).

-

Intramolecular Cyclization (Lactonization): The resulting ω-halo acid is subjected to high-dilution intramolecular cyclization under basic conditions to form the 16-membered lactone, ambrettolide.

Synthesis of Civetone

Civetone, another valuable macrocyclic musk, can also be synthesized from this compound, although the process is more complex and often involves chain extension reactions[6][7]. The synthesis typically involves the transformation of this compound into a long-chain dioic acid, which is then cyclized to form the 17-membered cyclic ketone[9][10].

This compound in Drug Development and Delivery

The biodegradable and biocompatible nature of polymers derived from this compound, known as polyaleuritates, presents significant potential in the field of drug delivery[11]. The presence of multiple hydroxyl groups allows for the synthesis of polyesters and copolyesters with tunable properties for controlled drug release.

While specific drug delivery systems based on this compound are still an emerging area of research, its derivatives can be explored for the formulation of:

-

Nanoparticles: this compound-based polymers can be formulated into nanoparticles for encapsulating and delivering therapeutic agents. These nanoparticles can potentially enhance drug solubility, stability, and bioavailability[12].

-

Biodegradable Implants: Polyaleuritates can be used to fabricate biodegradable implants for sustained and localized drug delivery, minimizing systemic side effects.

-

Drug-Polymer Conjugates: The hydroxyl and carboxyl functional groups of this compound provide reactive sites for conjugating drugs, enabling the development of targeted drug delivery systems.

Further research into the synthesis, characterization, and in vitro/in vivo evaluation of this compound-based polymers is warranted to fully realize their potential as drug delivery carriers.

Visualizations of Workflows and Relationships

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction, purification, and analysis of this compound from seedlac.

Diagram 2: Logical Relationship of this compound's Structure to its Applications

Caption: Relationship between the chemical structure of this compound and its diverse applications.

Conclusion

This compound, as the primary constituent of lac resin, is a renewable and versatile chemical building block with significant industrial importance. Its unique trifunctional nature allows for the synthesis of high-value compounds and the development of novel biodegradable materials. The detailed experimental protocols provided in this guide offer a practical resource for the efficient extraction, purification, and analysis of this compound. While its application in perfumery is well-established, its potential in the realm of drug delivery through the creation of biocompatible and biodegradable polymers is a promising area for future research and development. This technical guide serves as a comprehensive resource to facilitate further innovation and application of this valuable natural product.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems [mdpi.com]

- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymer Particulates in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges [nanomedicine-rj.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. US9023897B2 - Biodegradable drug delivery compositions - Google Patents [patents.google.com]

- 11. Polyalkylcyanoacrylates as colloidal drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-Depth Technical Guide to the Thermal Properties and Degradation of Aleuritic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca).[1] This aliphatic polyhydroxy acid serves as a versatile and renewable building block in the chemical industry, with applications in the synthesis of fragrances, pharmaceuticals, and biodegradable polymers.[2][3] A thorough understanding of its thermal properties and degradation behavior is crucial for its effective utilization in various manufacturing processes and for ensuring the stability of this compound-based products. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, including its melting behavior and thermal decomposition profile, supported by experimental data and detailed methodologies.

Thermal Properties of this compound

The thermal properties of this compound are primarily characterized by its melting point and enthalpy of fusion, which can be determined using Differential Scanning Calorimetry (DSC), and its thermal stability, which is assessed through Thermogravimetric Analysis (TGA).

Melting Behavior

This compound is a crystalline solid at room temperature. Its melting point is consistently reported in the range of 90°C to 101°C.[4][5] A Differential Scanning Calorimetry (DSC) thermogram provides a visual representation of this phase transition. An endothermic peak is observed, corresponding to the energy absorbed by the substance to transition from a solid to a liquid state.

A study on the extraction and characterization of this compound presented a DSC thermal curve showing the onset of melting at 97.48°C and a peak melting temperature of 100.18°C.[6]

Table 1: Melting Point and Enthalpy of Fusion of this compound

| Parameter | Value | Analytical Method |

| Melting Point (T_m) | 97.48°C (onset), 100.18°C (peak) | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔH_f) | Data not available in the searched literature | Differential Scanning Calorimetry (DSC) |

Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for pure this compound is limited in the readily available literature, studies on polyaleuritate, a polyester derived from this compound, provide some insight into the thermal stability of the core structure. A polymer of this compound exhibited significant weight loss in two main stages, around 413°C and 455°C, which were attributed to the degradation of ester groups and non-esterified hydroxyl groups, respectively, with a total weight loss of approximately 97%.[7] It is important to note that the thermal stability of the monomer may differ from its polymeric form. A Safety Data Sheet for 9,10,16-Trihydroxypalmitic acid indicates that thermal decomposition can lead to the release of irritating gases and vapors, though specific compounds are not named.

Studies on the thermal degradation of other long-chain fatty acids suggest that saturated fatty acids are relatively stable, with significant degradation occurring at temperatures above 140°C over extended periods.[2][8] The presence of multiple hydroxyl groups in this compound is expected to influence its degradation mechanism.

Table 2: Thermal Degradation Data for this compound (Inferred and from Related Compounds)

| Parameter | Value/Observation | Analytical Method |